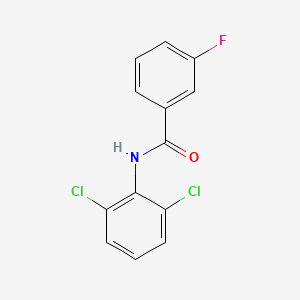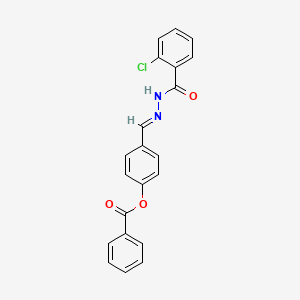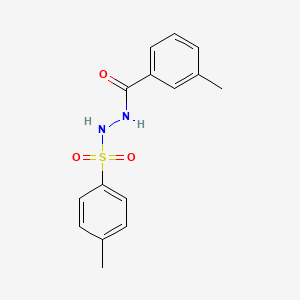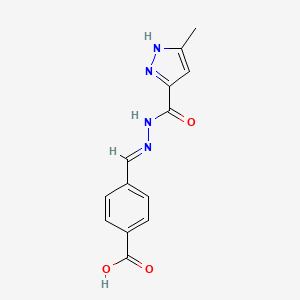
N-(2,6-dichlorophenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diclorofenil)-3-fluorobenzamida es un compuesto químico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de dos átomos de cloro y un átomo de flúor unidos a un anillo de benceno, que está conectado además a un grupo amida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,6-diclorofenil)-3-fluorobenzamida típicamente implica la reacción de 2,6-dicloroanilina con cloruro de 3-fluorobenzoílo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de Producción Industrial
La producción industrial de N-(2,6-diclorofenil)-3-fluorobenzamida puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,6-diclorofenil)-3-fluorobenzamida puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: Los átomos de cloro en el anillo de benceno se pueden sustituir por otros nucleófilos en condiciones apropiadas.
Reacciones de Reducción: El grupo amida se puede reducir a una amina utilizando agentes reductores como el hidruro de litio y aluminio.
Reacciones de Oxidación: El compuesto puede sufrir oxidación para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como el hidróxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución nucleofílica.
Reducción: El hidruro de litio y aluminio o el borohidruro de sodio son agentes reductores comunes.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden emplear.
Principales Productos Formados
Sustitución: Productos con diferentes sustituyentes reemplazando los átomos de cloro.
Reducción: Formación de N-(2,6-diclorofenil)-3-fluoroanilina.
Oxidación: Formación de derivados del ácido 3-fluorobenzoico.
Aplicaciones Científicas De Investigación
N-(2,6-diclorofenil)-3-fluorobenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso como intermedio farmacéutico o ingrediente activo.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2,6-diclorofenil)-3-fluorobenzamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,6-diclorofenil)-2-clorobenzamida
- N-(2,6-diclorofenil)-4-fluorobenzamida
- N-(2,6-diclorofenil)-3-clorobenzamida
Singularidad
N-(2,6-diclorofenil)-3-fluorobenzamida es única debido a la posición específica del átomo de flúor en el anillo de benceno, lo que puede influir en su reactividad química y actividad biológica. Esta estructura distintiva puede dar como resultado diferentes propiedades farmacológicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C13H8Cl2FNO |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-10-5-2-6-11(15)12(10)17-13(18)8-3-1-4-9(16)7-8/h1-7H,(H,17,18) |
Clave InChI |
IHNHDAIMPFRRBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)
![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689482.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)

![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)

![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)
